2-chloro-N-(4-chlorophenyl)-5-iodobenzamide
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Overview
Description
2-chloro-N-(4-chlorophenyl)-5-iodobenzamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chlorine and iodine atoms attached to a benzamide structure, making it a valuable molecule for studying chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorophenyl)-5-iodobenzamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product . The reaction can be represented as follows:
4-chloroaniline+2-chlorobenzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents such as triethylamine can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chlorophenyl)-5-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Deacylation: Thionyl chloride (SOCl2) can efficiently promote the deacylation of N-arylacetamides and 2-chloro-N-arylacetamides.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-(4-chlorophenyl)-5-iodobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-5-iodobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in promastigotes of Leishmania mexicana by disrupting cellular processes . The compound’s ability to interact with cellular components and induce cell death makes it a valuable tool for studying cellular mechanisms and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Uniqueness
2-chloro-N-(4-chlorophenyl)-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H8Cl2INO |
---|---|
Molecular Weight |
392.02 g/mol |
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-5-iodobenzamide |
InChI |
InChI=1S/C13H8Cl2INO/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(16)3-6-12(11)15/h1-7H,(H,17,18) |
InChI Key |
WIBZLNNHAVQXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)Cl |
Origin of Product |
United States |
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